3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine
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Overview
Description
3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a chemical compound with the molecular formula C₅H₉N₃S₂ and a molecular weight of 175.28 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The propylsulfanyl group is attached to the third carbon of the thiadiazole ring, and an amine group is attached to the fifth carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-mercapto-1,2,4-thiadiazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the propylsulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylsulfanyl-[1,2,4]thiadiazol-5-ylamine
- 3-Ethylsulfanyl-[1,2,4]thiadiazol-5-ylamine
- 3-Butylsulfanyl-[1,2,4]thiadiazol-5-ylamine
Uniqueness
3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine is unique due to its specific propylsulfanyl group, which can influence its chemical reactivity and biological activity. The length and structure of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs .
Properties
IUPAC Name |
3-propylsulfanyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZLPUABDSQRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366287 |
Source
|
Record name | 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6913-15-1 |
Source
|
Record name | 3-(Propylthio)-1,2,4-thiadiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6913-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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